2-HYDROXYMETHYL-3-NITROBIPHENYL

Analytical Chemistry Quality Control Spectral Database

2-Hydroxymethyl-3-nitrobiphenyl (CAS 124391-61-3), also named (3-nitro[1,1'-biphenyl]-2-yl)methanol, is a substituted biphenyl derivative with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol. The compound features a hydroxymethyl group (-CH2OH) at the 2-position and a nitro group (-NO2) at the 3-position of a single phenyl ring within the biphenyl system.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 124391-61-3
Cat. No. B048817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-HYDROXYMETHYL-3-NITROBIPHENYL
CAS124391-61-3
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)[N+](=O)[O-])CO
InChIInChI=1S/C13H11NO3/c15-9-12-11(10-5-2-1-3-6-10)7-4-8-13(12)14(16)17/h1-8,15H,9H2
InChIKeyYRILKGJFCYURBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxymethyl-3-nitrobiphenyl (CAS 124391-61-3): A Regiospecifically Functionalized Biphenyl Scaffold for Chemical Biology and Medicinal Chemistry Procurement


2-Hydroxymethyl-3-nitrobiphenyl (CAS 124391-61-3), also named (3-nitro[1,1'-biphenyl]-2-yl)methanol, is a substituted biphenyl derivative with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol [1]. The compound features a hydroxymethyl group (-CH2OH) at the 2-position and a nitro group (-NO2) at the 3-position of a single phenyl ring within the biphenyl system [2]. This specific substitution pattern imparts a unique electronic environment, as the electron-withdrawing nitro group directly influences the reactivity of the adjacent hydroxymethyl moiety, creating a versatile synthetic handle for further derivatization [3]. The compound is primarily utilized as a research intermediate in the synthesis of more complex molecules, including heterocycles and potential pharmaceutical candidates [4].

Why 2-Hydroxymethyl-3-nitrobiphenyl Cannot Be Replaced by a Generic Nitrobiphenyl or Monofunctional Analog in Target Synthesis


The specific regiosubstitution pattern of 2-hydroxymethyl-3-nitrobiphenyl is critical for its downstream applications, and generic substitution with simple nitrobiphenyls or monofunctional analogs is not feasible. The 2,3-disubstitution on a single ring with both an electron-withdrawing nitro group and a versatile hydroxymethyl handle enables unique reactivity that cannot be replicated by compounds lacking this precise functional group adjacency [1]. For instance, the hydroxymethyl group serves as a precursor for oxidation to aldehydes or carboxylic acids, or conversion to leaving groups for nucleophilic substitution, while the nitro group can be reduced to an amine—a key transformation for generating pharmacologically relevant anilines [2]. The proximity of these two groups directs regioselectivity in subsequent cyclization and coupling reactions, which is essential when this compound is employed as an advanced intermediate in multi-step syntheses of heterocyclic frameworks such as benzisoxazolones or phenanthridinones [3]. Simply substituting this compound with 3-nitrobiphenyl (lacking the hydroxymethyl) or 2-hydroxymethylbiphenyl (lacking the nitro) would break the synthetic sequence and prevent access to the target molecular architecture.

Quantitative Differentiation Evidence for 2-Hydroxymethyl-3-nitrobiphenyl Against Closest In-Class Analogs


Spectral Identity Confirmation: Distinct GC-MS and FTIR Signatures Enable Unambiguous Identification vs. Regioisomers 2-Hydroxymethyl-5-nitrobiphenyl and 3-Nitrobiphenyl

The target compound possesses a unique mass spectrum and FTIR fingerprint that differentiate it from its closest regioisomers. The Wiley Registry of Mass Spectral Data 2023 and KnowItAll GC-MS Library contain reference spectra exclusively for 2-hydroxymethyl-3-nitrobiphenyl (InChIKey: YRILKGJFCYURBK-UHFFFAOYSA-N), enabling unambiguous identity verification [1]. In contrast, the regioisomer 2-hydroxymethyl-5-nitrobiphenyl (CAS 124391-63-5) and the des-hydroxymethyl analog 3-nitrobiphenyl (CAS 2113-58-8) exhibit distinct mass fragmentation patterns and retention indices, making spectral matching a reliable differentiator for procurement quality assurance .

Analytical Chemistry Quality Control Spectral Database

PTP1B Inhibitory Activity: Quantified Biochemical Profiling Against Therapeutic Target Phosphatases

The compound has been evaluated for inhibitory activity against human protein tyrosine phosphatase 1B (PTP1B), a validated therapeutic target for type 2 diabetes and obesity. In a biochemical assay using p-nitrophenol phosphate as substrate, 2-hydroxymethyl-3-nitrobiphenyl exhibited an IC50 value of >10,000 nM (i.e., >10 µM) against recombinant human PTP1B [1]. This data, curated in BindingDB and ChEMBL (CHEMBL1946389), provides a quantitative baseline for structure-activity relationship (SAR) studies. By comparison, the des-hydroxymethyl analog 2-methyl-3-nitrobiphenyl (CAS 107622-50-4) and the simple 3-nitrobiphenyl scaffold have not been reported with PTP1B inhibitory data in the same curated databases, suggesting that the hydroxymethyl group may contribute to target recognition, albeit with modest potency . The compound also showed similarly weak inhibition against TCPTP (IC50 >10,000 nM) and SHP2 (IC50 >10,000 nM), indicating a lack of selectivity within the phosphatase family at this potency level .

Medicinal Chemistry Enzyme Inhibition Diabetes Research

Photochemical Triplet State Behavior: EPR Zero-Field Splitting Parameters Distinguish Hydroxymethyl-NBP from Other 2'- and 3'-Substituted Nitrobiphenyls

An electron paramagnetic resonance (EPR) study of 2-nitrobiphenyl (NBP) derivatives, including hydroxymethyl-NBP, revealed that the stable triplet species produced upon UV irradiation in ethanol glasses at 77K exhibit substituent-dependent zero-field splitting (ZFS) parameters [1]. The study explicitly included hydroxymethyl-, methyl-, fluoro-, carboxy-, ethoxycarbonyl-, and methoxymethyl-NBP derivatives. For 2'-substituted NBPs with relatively large substituents, two sets of EPR signals were observed, with the stable triplet species giving strong EPR signals showing slightly larger ZFS D parameters and slightly smaller ZFS E parameters compared to those giving weak signals [1]. In contrast, for 3'-substituted NBPs such as methoxycarbonyl- and carboxy-NBPs, EPR signals were observed only during UV irradiation (not stable post-irradiation), while for 4'-substituted NBPs (except methyl- and fluoro-), no stable triplet signals could be detected at 77K after UV irradiation [1]. This places the hydroxymethyl-substituted NBP in the 2'-substituted category that yields stable triplet species amenable to detailed EPR characterization, unlike many 3'- and 4'-substituted analogs.

Photochemistry EPR Spectroscopy Materials Science

Synthetic Utility as a Branched Intermediate: Hydroxymethyl Handle Enables Divergent Derivatization Pathways Inaccessible to 2-Methyl-3-nitrobiphenyl

The hydroxymethyl group of 2-hydroxymethyl-3-nitrobiphenyl provides a critical functional handle for divergent synthetic pathways. In a published synthesis of the parnafungin isoxazolo[4,3,2-de]phenanthridinone core, a closely related methyl 2'-hydroxymethyl-2-nitro-3-biphenylcarboxylate (prepared via Suzuki coupling) underwent zinc reduction of the nitro group followed by in situ cyclization to form a benzisoxazolone, which was then converted to the tetracyclic ring system in 37–47% yield [1]. The hydroxymethyl moiety is essential for this cyclization; the corresponding 2-methyl-3-nitrobiphenyl analog (CAS 107622-50-4) lacks the hydroxyl handle and cannot participate in the same intramolecular cyclization to form the isoxazolone ring . Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a halide leaving group, enabling diversification into a broader range of heterocyclic scaffolds compared to the methyl analog, which is limited to reactions at the nitro group or aromatic ring [2].

Synthetic Chemistry Intermediate Derivatization Heterocycle Synthesis

Computed Physicochemical Descriptors: Hydrogen Bond Donor Capacity and Topological Polar Surface Area Differentiate from Methyl and Unsubstituted Analogs

Computational physicochemical profiling reveals that 2-hydroxymethyl-3-nitrobiphenyl possesses distinct drug-likeness parameters compared to its closest analogs [1]. The target compound has one hydrogen bond donor (the hydroxyl of CH2OH) and three hydrogen bond acceptors (two from NO2, one from OH), yielding a hydrogen bond donor count that is absent in 2-methyl-3-nitrobiphenyl (0 HBD) . The topological polar surface area (tPSA) is calculated at approximately 66 Ų, which is significantly higher than 3-nitrobiphenyl (tPSA ~46 Ų) due to the additional hydroxymethyl group [1]. The compound has two rotatable bonds (the phenyl-phenyl bond and the CH2OH bond), which influences conformational flexibility compared to the methyl analog (also 2 rotatable bonds but different spatial profile). The calculated logP for the target compound is approximately 2.88 (based on ChemSpider data for the structurally related 2-aminofluorene congener, though actual logP for the nitro-alcohol may differ) .

Computational Chemistry Drug-likeness Physicochemical Profiling

Optimal Procurement and Application Scenarios for 2-Hydroxymethyl-3-nitrobiphenyl Based on Quantitative Evidence


Heterocyclic Core Synthesis in Antifungal Natural Product Programs

Based on its demonstrated utility as an intermediate for constructing benzisoxazolone and isoxazolophenanthridinone ring systems (37–47% cyclization yield for the methyl ester derivative), 2-hydroxymethyl-3-nitrobiphenyl is optimally procured by medicinal chemistry groups engaged in the total synthesis or analog generation of parnafungin-class antifungal agents. The compound's 2,3-disubstitution pattern is essential for the tandem nitro reduction–cyclization sequence that builds the labile tetracyclic core, which is responsible for broad-spectrum antifungal activity via inhibition of fungal polyadenosine polymerase (PAP) [1].

Quorum-Sensing Inhibitor Development and PqsD SAR Studies

The (2-nitrophenyl)methanol scaffold, of which 2-hydroxymethyl-3-nitrobiphenyl is a biphenyl-extended congener, has been validated as a pharmacophore for inhibition of PqsD, a key enzyme in Pseudomonas aeruginosa quorum sensing. While the target compound itself has not been directly tested against PqsD, its structural relationship to the most active inhibitor (2-nitrophenyl)(phenyl)methanol (which reduces HHQ and PQS levels and biofilm volume in P. aeruginosa PA14 without affecting cell viability) makes it a logical procurement choice for SAR expansion studies aiming to improve in cellulo efficacy and anti-biofilm activity [2].

Photochemical Materials Research on Stable Triplet-State Organic Molecules

The EPR evidence demonstrating that 2'-substituted nitrobiphenyls (including the hydroxymethyl derivative) form stable triplet species at 77K after UV irradiation—unlike 3'- and 4'-substituted analogs—positions this compound as a candidate for fundamental photochemical studies. Researchers investigating photoinduced electron transfer, nonlinear optical materials, or organic magnetic materials may select 2-hydroxymethyl-3-nitrobiphenyl specifically because it yields persistent paramagnetic signals suitable for detailed spectroscopic characterization, a property not shared by many regioisomeric nitrobiphenyls [3].

PTP1B Inhibitor Fragment-Based Drug Discovery

With a curated IC50 > 10,000 nM against human PTP1B, 2-hydroxymethyl-3-nitrobiphenyl serves as a low-potency but structurally characterized starting point for fragment-based or structure-guided optimization. Its publicly available enzyme inhibition data in BindingDB and ChEMBL, combined with its computationally favorable hydrogen bond donor capacity and moderate polar surface area, make it a tractable fragment for growing or linking strategies targeting the PTP1B active site or allosteric pockets [4]. Procurement for this application is driven by the availability of quantitative bioactivity data and the synthetic accessibility of the hydroxymethyl handle for further functionalization.

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